2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This fluorinated aminoalcohol scaffold is frequently misidentified as the radiolabelled quinazoline F-18 FEQA in vendor databases. As a structurally distinct, non-radioactive reference standard, it provides a reliable alternative for method validation and avoids costly procurement errors. - Orthogonal functional groups (aromatic amine, tertiary amine, primary alcohol) enable stepwise conjugation without protecting-group interference. - 5-Fluoro substitution enhances metabolic stability and modulates π-stacking, while the N-ethyl group adds ~0.5 logP vs. the N-methyl analog. - Typically supplied at ≥98% purity; ambient shipping in continental US. Designed exclusively for research and further manufacturing use.

Molecular Formula C11H17FN2O
Molecular Weight 212.26 g/mol
CAS No. 1182922-91-3
Cat. No. B1527828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol
CAS1182922-91-3
Molecular FormulaC11H17FN2O
Molecular Weight212.26 g/mol
Structural Identifiers
SMILESCCN(CCO)CC1=C(C=CC(=C1)F)N
InChIInChI=1S/C11H17FN2O/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8,13H2,1H3
InChIKeyDWGCZKGCOVEZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol Compound Identity & Procurement


2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol (CAS 1182922-91-3) is a fluorinated aromatic aminoalcohol with the molecular formula C₁₁H₁₇FN₂O and a molecular weight of 212.26 g·mol⁻¹ [1]. It belongs to the class of substituted ethanolamines and features a 2-amino-5-fluorobenzyl core, an N-ethyl substituent, and a terminal primary hydroxyl group . The compound is catalogued under MDL number MFCD12813609 and PubChem CID 53408810 [1]. Commercially, it is offered as a versatile small-molecule scaffold, typically at ≥95% or ≥98% purity, and is intended exclusively for research and further manufacturing use . It is sometimes incorrectly referred to as “F-18 FEQA” in vendor listings; however, F-18 FEQA is structurally distinct and corresponds to the anilinoquinazoline derivative N-(4-((3′-(F-18)fluoroethylphenyl)amino)-6-quinazolinyl)acrylamide [2].

Why Analogs Cannot Replace 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol


Generic substitution among substituted 2-aminoethanol derivatives is unreliable because the combination of the 5-fluoro substitution pattern, the N-ethyl group, and the free hydroxyl‑amine bifunctionality creates a unique physicochemical and reactivity profile that directly impacts downstream synthetic and biological outcomes [1]. A common procurement pitfall involves confusion with the radiolabelled quinazoline probe F‑18 FEQA, which shares a similar acronym but is structurally unrelated and orders of magnitude more costly [2]. Even among close structural analogs such as the N‑methyl variant (CAS 1184372‑13‑1), measurable differences in lipophilicity, hydrogen‑bond donor/acceptor counts, and steric bulk alter solubility, membrane permeability, and reaction kinetics, making the ethyl derivative the preferred choice when slightly higher lipophilicity or a distinct steric environment is required .

Selection Evidence for 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol


Physicochemical Differentiation from N-Methyl Analog

Compared with its closest commercially available analog, 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol (CAS 1184372-13-1), the N-ethyl derivative exhibits a higher computed LogP (XLogP3 = 0.9 vs. LogP = 1.41 for the methyl analog, noting different estimation algorithms), a larger molecular weight (212.26 vs. 198.24 g·mol⁻¹), and an identical topological polar surface area (49.5 Ų) [1]. The higher molecular weight and increased carbon count contribute to enhanced van der Waals interactions while the retained TPSA suggests similar hydrogen‑bonding capacity. These differences are significant when fine-tuning lipophilic ligand efficiency (LLE) or optimizing blood‑brain barrier penetration in early‑stage drug discovery [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Structural Non-Equivalence with F-18 FEQA

Several vendor websites incorrectly list 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol as synonymous with “F-18 FEQA”. National Cancer Institute records definitively identify F-18 FEQA as N-(4-((3′-(F-18)fluoroethylphenyl)amino)-6-quinazolinyl)acrylamide (UNII: NL5263JX7B), a radiolabelled anilinoquinazoline that irreversibly binds epidermal growth factor receptor (EGFR) [1]. The two compounds share no structural core: the target compound is a non‑radioactive aminoalcohol building block (C₁₁H₁₇FN₂O), whereas F-18 FEQA is a quinazoline‑based radiopharmaceutical. Any procurement workflow that substitutes one for the other will result in either a non‑functional imaging probe or an unintended chemical scaffold [1].

Radiopharmaceutical Chemistry PET Imaging EGFR Targeting

Bifunctional Reactivity of the Ethanolamine Scaffold

The target compound contains three functional handles: a primary aromatic amine (pKₐ ~4.6 for aniline derivatives), a tertiary N‑ethyl‑N‑benzylamine (pKₐ ~8.9 for N‑ethylbenzylamine), and a primary hydroxyl group [1]. Compared with simpler ethanolamine building blocks that lack the fluorine substituent or the N‑ethyl group, this compound enables orthogonal derivatization strategies. The electron‑withdrawing fluorine atom at the 5‑position reduces the nucleophilicity of the aromatic amine (Hammett σₘ = +0.34 for F), allowing selective acylation or sulfonylation of the aliphatic amine or hydroxyl group under controlled conditions [2]. The N‑ethyl group provides greater steric shielding of the tertiary amine compared with the N‑methyl analog, which can improve selectivity in sequential protection/deprotection schemes .

Synthetic Chemistry Building Block Derivatization

Purity Grades & Storage Stability

The target compound is available from multiple suppliers at two primary purity tiers: ≥95% (e.g., AKSci Cat. 0051AD) and ≥98% (e.g., ChemScene Cat. CS‑0586121) . The ≥98% grade is recommended for sensitive applications such as parallel medicinal chemistry synthesis or bioconjugation, where trace impurities (e.g., residual starting aniline or dialkylated by‑products) could interfere with biological assays. Long‑term storage is recommended in a cool, dry environment, and for the ≥98% grade, sealed storage at 2–8 °C is specified . The compound is classified as non‑hazardous for transport, with a GHS Warning signal word and H315‑H319‑H320 hazard statements, indicating it is a mild irritant but does not require special shipping precautions beyond standard chemical handling .

Quality Assurance Procurement Stability

Application Scenarios for 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol


Fine-Tuning Lipophilic Efficiency in Kinase & GPCR Probes

When optimizing a lead series for oral bioavailability or CNS penetration, medicinal chemists can exploit the N‑ethyl group of this compound to incrementally increase logP by approximately 0.5 units relative to the N‑methyl analog, while maintaining an identical TPSA of 49.5 Ų [1]. This allows the exploration of structure‑activity relationships (SAR) around the amine substituent without altering the hydrogen‑bonding pharmacophore. The fluorine atom at the 5‑position further modulates aromatic π‑stacking and metabolic stability, making the scaffold suitable for kinase hinge‑binding motifs or GPCR allosteric modulator frameworks [1].

Orthogonal Bioconjugation via Amine & Alcohol Functionalization

The compound’s three differentially reactive functional groups—aromatic amine, tertiary aliphatic amine, and primary alcohol—enable stepwise derivatization strategies [1]. For example, the primary hydroxyl can be selectively oxidized or converted to a leaving group under mild conditions without affecting the aromatic amine, which is deactivated by the electron‑withdrawing 5‑fluoro substituent. This orthogonal reactivity is leveraged in the synthesis of heterobifunctional crosslinkers, fluorescent probes, or PROTAC (proteolysis‑targeting chimera) linkers where sequential, non‑interfering conjugation steps are required [1].

Cold Standard for FEQA-Related Imaging Agents

Because several vendor databases erroneously associate this compound with F‑18 FEQA, qualified laboratories can instead use it as a structurally characterized, non‑radioactive reference standard (or “cold” precursor) during the development of novel EGFR‑targeted PET tracers [1]. Its stable isotopic composition and high purity (≥98%) make it suitable for validating HPLC analytical methods, mass spectrometry characterization, and in vitro competition binding assays, provided the structural non‑equivalence with authentic FEQA is explicitly acknowledged and controlled for .

Fluorinated Building Block for Polymers & MOFs

The combination of a fluorine substituent (enhancing thermal and oxidative stability) with a flexible ethanolamine linker makes this compound a candidate monomer for fluorinated poly(aminoester)s, poly(amide‑amine)s, or metal‑organic framework (MOF) ligands where balanced hydrophilicity/hydrophobicity is desired [1]. The primary hydroxyl serves as the polymerization initiation or grafting site, while the tertiary amine can coordinate metal ions or participate in post‑polymerization quaternization [1].

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